molecular formula C17H25BFNO3 B13339635 N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13339635
M. Wt: 321.2 g/mol
InChI Key: ZWWOZULKLRHMAB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronic acid derivative that has garnered significant interest in the field of organic synthesis. This compound is notable for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features contribute to its high reactivity and versatility in various chemical reactions.

Preparation Methods

The synthesis of N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the substitution reactions .

Chemical Reactions Analysis

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile. Common reagents include palladium catalysts and bases like potassium carbonate.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic acids or reduced to form boranes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .

Scientific Research Applications

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity .

Comparison with Similar Compounds

N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can be compared to other boronic acid derivatives, such as:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

N-[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-11(9-8-10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)

InChI Key

ZWWOZULKLRHMAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)NC(=O)C(C)(C)C

Origin of Product

United States

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